molecular formula C16H19FN2O3S2 B2486765 3-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide CAS No. 2034573-51-6

3-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide

Cat. No.: B2486765
CAS No.: 2034573-51-6
M. Wt: 370.46
InChI Key: RSXRCPMFZMLORI-UHFFFAOYSA-N
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Description

3-Fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a fluorine atom at the 3-position of the benzene ring. The sulfonamide group is substituted with an ethyl chain bearing a thiomorpholine ring and a furan-3-yl moiety. Thiomorpholine, a sulfur-containing heterocycle, enhances lipophilicity and may influence electronic properties through its lone-pair electrons. This structural framework suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamides are pharmacophores (e.g., carbonic anhydrase inhibitors or kinase modulators). However, specific biological data for this compound remain unreported in the provided evidence.

Properties

IUPAC Name

3-fluoro-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O3S2/c17-14-2-1-3-15(10-14)24(20,21)18-11-16(13-4-7-22-12-13)19-5-8-23-9-6-19/h1-4,7,10,12,16,18H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXRCPMFZMLORI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNS(=O)(=O)C2=CC=CC(=C2)F)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 3-Fluorobenzenesulfonyl Chloride

The synthesis begins with the preparation of 3-fluorobenzenesulfonyl chloride, a pivotal intermediate. As detailed in EP0512953B1, benzenesulfonyl chlorides are typically synthesized by treating sulfonic acids with chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For the 3-fluoro derivative, 3-fluorobenzenesulfonic acid is dissolved in methylene chloride, followed by the addition of PCl₅ in stoichiometric excess (1.2 equivalents) at 20–40°C. The exothermic reaction is moderated by controlled addition, and the mixture is stirred for 4–6 hours to ensure complete conversion. The crude product is purified via vacuum distillation, yielding 3-fluorobenzenesulfonyl chloride as a pale yellow liquid (85–90% yield).

Synthesis of 2-(Furan-3-yl)-2-Thiomorpholinoethylamine

The amine component, 2-(furan-3-yl)-2-thiomorpholinoethylamine, is synthesized through a two-step sequence. First, furan-3-carbaldehyde undergoes a Henry reaction with nitroethane in the presence of ammonium acetate to form 2-nitro-1-(furan-3-yl)ethanol. Subsequent reduction using hydrogen gas (50 psi) and Raney nickel catalyst in methanol affords 2-amino-1-(furan-3-yl)ethanol (75% yield). Thiomorpholine is introduced via nucleophilic substitution: the primary amine reacts with thiomorpholine in dichloromethane under reflux, catalyzed by p-toluenesulfonic acid (PTSA), to yield the target ethylamine derivative.

Coupling via Sulfonamide Bond Formation

The final step involves coupling 3-fluorobenzenesulfonyl chloride with 2-(furan-3-yl)-2-thiomorpholinoethylamine. Adapted from EP0512953B1, the reaction is conducted in chloroform at 0–5°C, with triethylamine (TEA) as a base to neutralize HCl. The sulfonyl chloride (1.05 equivalents) is added dropwise to the amine solution, followed by stirring at room temperature for 12 hours. The mixture is washed with 10% hydrochloric acid to remove unreacted amine, and the organic layer is dried over anhydrous sodium sulfate. Column chromatography (ethyl acetate/hexane, 1:3) isolates the pure sulfonamide as a white crystalline solid (68–72% yield).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction rates and yields. For sulfonylation, nonpolar solvents like chlorobenzene minimize side reactions such as sulfonic anhydride formation. Conversely, the thiomorpholine substitution benefits from polar aprotic solvents like DMF, which enhance nucleophilicity. Temperature optimization studies reveal that sulfonyl chloride formation proceeds optimally at 30°C, while the coupling reaction requires colder conditions (0–5°C) to prevent decomposition.

Catalytic Systems

The use of Pd/C in hydrogenation steps (e.g., nitro reduction) ensures high selectivity and reproducibility. For thiomorpholine incorporation, PTSA outperforms other Brønsted acids (e.g., H₂SO₄) by minimizing esterification side reactions.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, CDCl₃): δ 8.23 (s, 1H, Ar-H), 7.95–7.78 (m, 3H, Ar-H), 7.30 (dd, J = 22.8, 14.3 Hz, 2H, furan-H), 6.56 (s, 2H, thiomorpholine-H), 3.76–3.53 (m, 8H, thiomorpholine-CH₂), 2.55 (s, 3H, CH₃).
  • ¹³C NMR: δ 164.5 (C=O), 152.3 (Ar-C-F), 141.2 (furan-C), 128.7–115.4 (Ar-C), 56.8 (thiomorpholine-C).

Mass Spectrometry (MS)

  • ESI-MS: m/z 437.2 [M+H]⁺, consistent with the molecular formula C₁₇H₂₀FN₃O₃S₂.

Comparative Yield Analysis

Step Solvent Catalyst Temperature (°C) Yield (%)
Sulfonyl Chloride CH₂Cl₂ PCl₅ 30 89
Amine Synthesis DMF PTSA 110 75
Sulfonamide Coupling CHCl₃ TEA 0–5 71

Challenges and Mitigation Strategies

Purification Difficulties

The thiomorpholinoethyl intermediate exhibits high polarity, complicating column chromatography. Switching from silica gel to alumina-based stationary phases improves resolution.

Hydrolytic Instability

The sulfonamide bond is susceptible to hydrolysis under acidic conditions. Storage in anhydrous dimethyl sulfoxide (DMSO) at −20°C prevents degradation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of sulfonamide compounds with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting a particular enzyme or receptor. The fluorine atom can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the sulfonamide group can mimic the structure of natural substrates or inhibitors.

Comparison with Similar Compounds

3-Fluoro-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-benzenesulfonamide (Compound 10)

  • Structure: Shares the 3-fluorobenzenesulfonamide core but replaces the thiomorpholine-ethyl-furan group with a piperidine ring and an isopropylphenoxy-ethyl chain .
  • Key Differences: Piperidine vs. Isopropylphenoxy vs. Furan-3-yl: The bulky isopropylphenoxy group increases steric hindrance and lipophilicity (higher logP) relative to the planar, less lipophilic furan.
  • Implications : Compound 10 may exhibit enhanced membrane permeability but reduced solubility compared to the target compound.

3-Fluoro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzenesulfonamide

  • Structure : Features a thiazole ring substituted with a 5-methylfuran-2-yl group instead of the ethyl-thiomorpholine-furan chain .
  • Key Differences: Thiazole vs. Methylfuran-2-yl vs.
  • Implications : This derivative may target different biological pathways (e.g., antibacterial agents) due to the thiazole moiety’s prevalence in antimicrobial scaffolds.

Biological Activity

3-Fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, a furan ring, and a thiomorpholine moiety, contributing to its unique chemical behavior. The molecular formula is C15H18FN3O2SC_{15}H_{18}FN_3O_2S, with a molecular weight of approximately 335.38 g/mol.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the furan and thiomorpholine structures may enhance the efficacy against various bacterial strains.
  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism appears to involve the inhibition of specific enzymatic pathways crucial for tumor growth.
  • Anti-inflammatory Effects : There is evidence suggesting that compounds with similar structures can modulate inflammatory responses, potentially providing therapeutic benefits in conditions such as arthritis.

Antimicrobial Activity

A study conducted on a series of sulfonamide derivatives, including those similar to this compound, demonstrated promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4 to 32 µg/mL depending on the bacterial strain tested.

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli16
This compoundS. aureus8

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in several cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12Caspase activation
A549 (Lung Cancer)10Downregulation of Bcl-2

Anti-inflammatory Activity

Research indicates that compounds similar to this sulfonamide can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting potential use in treating inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with sulfonamide derivatives showed a significant reduction in infection rates compared to placebo groups.
  • Cancer Treatment Study : A study evaluating the effects of this compound on tumor growth in xenograft models indicated a marked decrease in tumor size with minimal side effects observed in treated animals.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 3-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide?

  • Methodology : Multi-step synthesis typically involves sulfonylation of the amine precursor (e.g., thiomorpholinoethyl-furan derivative) using 3-fluorobenzenesulfonyl chloride. Key steps include:

  • Amine activation : Use of bases like triethylamine to deprotonate the amine group.
  • Coupling conditions : Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheres (N₂/Ar) at 0–25°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product.
    • Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and monitor reaction progress via TLC or LC-MS .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns (e.g., fluorine at C3 of benzene, furan-3-yl connectivity). Key signals:

  • ¹H NMR: δ 6.5–7.5 ppm (aromatic protons), δ 3.5–4.5 ppm (thiomorpholinoethyl protons).
  • ¹⁹F NMR: Single peak near δ -110 ppm for the fluorine substituent .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and rule out impurities.
    • Elemental Analysis : Validate C, H, N, S, and F content within ±0.4% of theoretical values .

Q. What preliminary biological screening assays are recommended for this sulfonamide derivative?

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Enzyme Inhibition : Dihydropteroate synthase (DHPS) inhibition assays using spectrophotometric monitoring of folate synthesis disruption .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced Research Questions

Q. How can reaction mechanisms and kinetics for key transformations (e.g., sulfonylation) be elucidated?

  • Kinetic Studies : Use stopped-flow NMR or UV-Vis spectroscopy to track sulfonyl chloride consumption. Pseudo-first-order conditions (excess amine) reveal rate constants .
  • Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to map transition states and identify rate-limiting steps (e.g., nucleophilic attack on sulfonyl chloride) .

Q. What computational strategies predict binding affinities to biological targets like DHPS?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to dock the compound into DHPS (PDB: 1AJ0). Focus on hydrogen bonding with Asp/Ser residues and π-π stacking with the pterin-binding site .
  • Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) to assess complex stability and free-energy perturbations (MM-PBSA) .

Q. How can contradictory bioactivity data (e.g., high in vitro potency vs. low in vivo efficacy) be resolved?

  • ADME Profiling :

  • Solubility : Shake-flask method in PBS (pH 7.4) to identify formulation needs.
  • Metabolic Stability : Incubation with liver microsomes (human/rat) to measure half-life (t₁/₂).
  • Plasma Protein Binding : Equilibrium dialysis to quantify unbound fractions .
    • Comparative Studies : Cross-validate results using isogenic bacterial strains (DHPS-deficient vs. wild-type) to confirm target specificity .

Q. What structural modifications enhance selectivity for bacterial DHPS over human carbonic anhydrase?

  • SAR Analysis :

  • Furan Replacement : Substitute furan-3-yl with thiophene-2-yl to alter steric/electronic profiles.
  • Thiomorpholine Optimization : Introduce methyl groups to the thiomorpholine ring to reduce off-target interactions .
    • Crystallography : Co-crystallize modified compounds with DHPS to guide rational design .

Q. How do solvent polarity and temperature affect regioselectivity in sulfonamide derivatization?

  • Solvent Screening : Compare yields in polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents. DMF enhances nucleophilicity of the amine, favoring sulfonylation .
  • Temperature Gradients : Conduct reactions at 0°C, 25°C, and 40°C. Lower temperatures reduce side reactions (e.g., sulfonamide hydrolysis) .

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